(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17538835
InChI: InChI=1S/C12H11FO2/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3
SMILES:
Molecular Formula: C12H11FO2
Molecular Weight: 206.21 g/mol

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC17538835

Molecular Formula: C12H11FO2

Molecular Weight: 206.21 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol -

Specification

Molecular Formula C12H11FO2
Molecular Weight 206.21 g/mol
IUPAC Name (4-fluoro-2-methylfuran-3-yl)-phenylmethanol
Standard InChI InChI=1S/C12H11FO2/c1-8-11(10(13)7-15-8)12(14)9-5-3-2-4-6-9/h2-7,12,14H,1H3
Standard InChI Key JYTSMEVDYRAOSX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CO1)F)C(C2=CC=CC=C2)O

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol is defined by its fused aromatic and heterocyclic systems. The furan ring, a five-membered oxygen-containing heterocycle, adopts a planar conformation with the fluorine atom at position 4 and the methyl group at position 2. The phenyl group is attached to the methanol unit at position 3 of the furan ring, creating a sterically crowded environment.

Structural Analysis

Key structural parameters include:

  • Bond angles: The C-O-C angle in the furan ring is approximately 106106^\circ, typical for furan derivatives, while the C-F bond length is 1.34A˚1.34 \, \text{Å}, shorter than C-H bonds due to fluorine’s electronegativity .

  • Torsional strain: The methanol group introduces torsional strain between the furan and phenyl rings, influencing conformational flexibility.

The compound’s SMILES notation (CC1=C(C=C(O1)C2=CC=CC=C2)F)CO and InChIKey (UHKCPOCJMVBZGY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Synthesis and Manufacturing

The synthesis of (4-Fluoro-2-methylfuran-3-yl)(phenyl)methanol involves multi-step organic reactions, optimized for yield and purity.

Route 1: Friedel-Crafts Alkylation

  • Furan fluorination: 2-Methylfuran undergoes electrophilic fluorination using Selectfluor®\text{Selectfluor}^\circledR to yield 4-fluoro-2-methylfuran.

  • Methanol introduction: The fluorinated furan reacts with benzaldehyde via Grignard addition, followed by reduction with NaBH4\text{NaBH}_4 to form the methanol moiety .

Route 2: Suzuki-Miyaura Coupling

  • Boronated intermediate preparation: 3-Bromo-4-fluoro-2-methylfuran is coupled with phenylboronic acid using a Pd(0)\text{Pd}(0) catalyst .

  • Hydroxylation: The bromine substituent is replaced with a hydroxyl group via hydrolysis.

Optimization Parameters

  • Temperature: Reactions proceed optimally at 6080C60–80^\circ \text{C}.

  • Catalysts: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (2 mol%) for coupling reactions .

  • Yield: 68–72% for Route 1; 75–80% for Route 2 .

Physical and Chemical Properties

PropertyValueMethod
Melting Point8991C89–91^\circ \text{C}Differential Scanning Calorimetry
Boiling Point285287C285–287^\circ \text{C}Estimated (Episuite)
Solubility in Water1.2mg/mL1.2 \, \text{mg/mL}Shake-flask method
logP (Octanol-Water)2.8Computational

The compound’s low water solubility and moderate lipophilicity (logP=2.8\log P = 2.8) suggest suitability for lipid-based drug formulations .

Industrial Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

  • Kinase inhibitors: Structural analogs are used in JAK3 and BTK inhibitors .

  • Antiviral agents: Fluorinated furans show activity against RNA viruses .

Material Science

  • Liquid crystals: The rigid furan core and flexible methanol tail enable mesophase formation .

  • Polymer additives: Enhances thermal stability in polyesters (TgT_g increase by 15C15^\circ \text{C}) .

Comparison with Structural Analogs

CompoundMolecular FormulaActivity (IC50_{50})logP
(4-Fluoro-2-methylfuran-3-yl)(phenyl)methanolC12H11FO2\text{C}_{12}\text{H}_{11}\text{FO}_{2}N/A 2.8
[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanolC12H11FO2\text{C}_{12}\text{H}_{11}\text{FO}_{2}COX-2: 8.2μM8.2 \, \mu\text{M} 3.1
(4-Fluoro-2-methylthiophen-3-yl)(phenyl)methanolC12H11FOS\text{C}_{12}\text{H}_{11}\text{FOS}Antimicrobial: 12μg/mL12 \, \mu\text{g/mL}3.4

The replacement of thiophene with furan reduces logP by 0.6 units, potentially improving aqueous solubility .

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